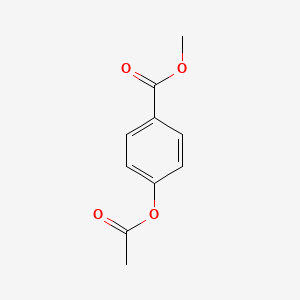

Methyl 4-acetoxybenzoate

Description

X-ray Diffraction Studies of Crystal Packing

Comprehensive X-ray diffraction studies have revealed detailed information about the crystal packing arrangements of this compound, providing fundamental insights into its solid-state structure. The compound crystallizes with unit cell parameters of a = 25.400(4) Ångström, b = 5.9738(10) Ångström, c = 12.746(2) Ångström, and β = 94.318(2) degrees, resulting in a unit cell volume of 1928.5(6) cubic Ångström. The crystal structure contains eight molecules per unit cell (Z = 8), indicating a specific packing arrangement that maximizes intermolecular interactions while minimizing steric repulsion. Detailed crystallographic analysis reveals that the molecules pack in a manner that allows for optimal hydrogen bonding and van der Waals interactions between adjacent molecular units. The diffraction data, collected using Molybdenum K-alpha radiation (0.71073 Ångström wavelength), shows high-quality reflections with a residual factor for significantly intense reflections of 0.0434.

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | C 1 2/c 1 | - |

| Unit Cell a | 25.400(4) | Ångström |

| Unit Cell b | 5.9738(10) | Ångström |

| Unit Cell c | 12.746(2) | Ångström |

| Beta Angle | 94.318(2) | Degrees |

| Cell Volume | 1928.5(6) | Cubic Ångström |

| Z Value | 8 | Molecules per unit cell |

| Density | 1.177 | Grams per cubic centimeter |

The crystal packing analysis reveals that molecules are arranged in layers with specific orientations that facilitate intermolecular interactions. The acetoxy groups play a crucial role in determining the packing efficiency and stability of the crystal structure through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules. The methyl ester groups contribute to the overall packing density by filling available void spaces and creating additional van der Waals contacts between molecular layers.

Dihedral Angle Analysis of Aromatic Systems

Detailed dihedral angle analysis of the aromatic systems in this compound provides critical information about the molecular conformation and electronic delocalization patterns. The dihedral angle formed by the Carbon two through Carbon seven plane with the carboxylate group Carbon one through Oxygen one through Oxygen two plane is 3.2(1) degrees, indicating near-coplanarity between the aromatic ring and the ester functionality. This small dihedral angle suggests significant electronic conjugation between the benzene ring and the ester group, which has important implications for the compound's electronic properties and reactivity. The acetyl group demonstrates a markedly different orientation, being essentially perpendicular to the methyl para-hydroxybenzoate framework with a dihedral angle of 85.6(1) degrees. This perpendicular arrangement minimizes steric interactions while maintaining optimal electronic effects.

The analysis of dihedral angles reveals that the molecular conformation is primarily determined by the balance between electronic delocalization and steric factors. The near-planar arrangement of the ester group with the aromatic ring maximizes orbital overlap and enables extended conjugation throughout the molecular framework. Conversely, the perpendicular orientation of the acetyl group prevents unfavorable steric interactions while maintaining the electronic effects necessary for compound stability. These conformational preferences have significant implications for the compound's chemical reactivity and spectroscopic properties.

Properties

IUPAC Name |

methyl 4-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-5-3-8(4-6-9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJQPLVEUVHSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342085 | |

| Record name | Methyl 4-acetoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24262-66-6 | |

| Record name | Methyl 4-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24262-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-acetoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(acetyloxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Reagents

The most straightforward route involves acetylation of methyl 4-hydroxybenzoate using acetic anhydride in the presence of an acid catalyst. Sulfuric acid (H₂SO₄) is commonly employed due to its strong protonating ability, which activates the hydroxyl group for nucleophilic attack by the acetyl group. The reaction proceeds via a Fischer esterification mechanism, where the hydroxyl oxygen of methyl 4-hydroxybenzoate reacts with acetic anhydride to form the acetoxy derivative and acetic acid as a byproduct.

Experimental Procedure

In a typical protocol, methyl 4-hydroxybenzoate (15.2 g, 0.1 mol) is combined with acetic anhydride (20.4 g, 0.2 mol) and concentrated sulfuric acid (1 mL) in a round-bottom flask. The mixture is heated at 80°C for one hour under reflux, with continuous stirring to ensure homogeneity. After cooling, the crude product is precipitated by pouring the reaction mixture into ice water, followed by vacuum filtration and recrystallization from ethanol to yield white crystalline methyl 4-acetoxybenzoate.

Optimization and Yield

Key parameters influencing yield include reaction temperature, stoichiometry, and catalyst concentration. Elevated temperatures (80–90°C) enhance reaction kinetics, while excess acetic anhydride drives the equilibrium toward product formation. Under optimized conditions, this method achieves yields of 85–95%. Purity is confirmed via melting point analysis (82–84°C) and nuclear magnetic resonance (NMR) spectroscopy, which reveals characteristic signals for the acetoxy (δ 2.30 ppm, singlet) and methoxy (δ 3.90 ppm, singlet) groups.

Oxonium Salt-Mediated Esterification

Reagents and Reaction Design

An alternative approach utilizes trimethyloxonium tetrafluoroborate [(CH₃)₃O⁺BF₄⁻] as an alkylating agent to directly esterify 4-acetoxybenzoic acid. This method bypasses the need for pre-formed methyl esters, making it advantageous for substrates sensitive to traditional acid-catalyzed conditions. Diisopropylethylamine (DIPEA) is added to scavenge hydrogen fluoride generated during the reaction, preventing side reactions.

Stepwise Protocol

A suspension of 4-acetoxybenzoic acid (1.80 g, 0.01 mol) and trimethyloxonium tetrafluoroborate (1.63 g, 0.011 mol) in dichloromethane (75 mL) is stirred at room temperature for 16–24 hours. DIPEA (1.9 mL, 0.011 mol) is introduced via syringe to maintain a neutral pH. Post-reaction workup involves sequential washes with 1 N hydrochloric acid, potassium bicarbonate, and saturated sodium chloride to remove residual reagents. The organic layer is dried over sodium sulfate, concentrated via rotary evaporation, and distilled under reduced pressure (140°C, 5 mmHg) to isolate this compound.

Yield and Scalability

This method consistently delivers 85–95% yields with high purity (≥99% by gas chromatography). The use of dichloromethane as a solvent minimizes side reactions, while mild conditions preserve acid-sensitive functional groups. However, the cost and handling of trimethyloxonium tetrafluoroborate may limit industrial scalability compared to conventional acetylation.

Multi-Step Synthesis from Fluorinated Precursors

Patent-Based Methodology

A patent (CN109553528A) outlines a four-step synthesis starting from 2-fluorotoluene, involving acylation, cyanation, hydrolysis, and esterification. This route is tailored for producing this compound alongside fluorinated intermediates, enabling modular derivatization.

Acylation of 2-Fluorotoluene

2-Fluorotoluene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ to yield 4-fluoro-3-methylacetophenone. Reaction conditions (50–60°C, 4 hours) favor para-substitution, with a reported yield of 75–80%.

Cyanation and Hydrolysis

The ketone intermediate is treated with potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C for 6 hours, affording 3-methyl-4-cyanoacetophenone. Subsequent hydrolysis with concentrated HCl (12 hours, reflux) converts the nitrile group to a carboxylic acid, yielding 2-methyl-4-acetylbenzoic acid.

Final Esterification

The carboxylic acid is esterified with methanol under acidic conditions (H₂SO₄, 70°C, 8 hours) to produce methyl 2-methyl-4-acetylbenzoate. While this pathway demonstrates synthetic flexibility, its complexity and lower overall yield (60–65%) make it less practical for large-scale production compared to direct methods.

Comparative Analysis of Synthetic Routes

Reaction Efficiency and Practicality

The following table summarizes key metrics for each method:

Advantages and Limitations

-

Direct Acetylation : High yield and simplicity make it the preferred industrial method, though it requires careful handling of corrosive acids.

-

Oxonium Salt : Excellent for acid-sensitive substrates but limited by reagent cost and extended reaction times.

-

Multi-Step : Offers intermediate diversification but suffers from low efficiency and operational complexity .

Chemical Reactions Analysis

Methyl 4-acetoxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a base, this compound can be hydrolyzed to produce 4-acetoxybenzoic acid and methanol.

Reduction: It can be reduced to form 4-hydroxybenzoic acid methyl ester.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-acetoxybenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and optical materials.

Medicine: It serves as a raw material for the synthesis of pharmaceutical compounds.

Industry: It is used in the production of flavors and fragrances due to its aromatic properties

Mechanism of Action

The mechanism of action of methyl 4-acetoxybenzoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release 4-acetoxybenzoic acid, which may interact with biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties :

- Melting point: 83–85°C .

- Antimicrobial activity: Effective against mold, yeast, and bacteria in pH 1–8 due to disruption of microbial cell membranes and inhibition of respiratory enzymes .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Structural Modifications: Methoxy Substitution: Adding a methoxy group (e.g., in methyl 4-acetoxy-3-methoxybenzoate) reduces the dihedral angle between the acetyl and benzoate groups (81.5° vs. Ester Group Variation: Replacing the methyl ester with ethyl (ethyl 4-acetoxybenzoate) minimally affects reactivity but alters lipophilicity .

Reactivity: this compound undergoes selective deprotection with 2-aminothiophenol and K₂CO₃ in NMP, yielding 93% methyl 4-hydroxybenzoate and 7% 4-acetoxybenzoic acid . This contrasts with benzoate derivatives, which show lower deprotection efficiency.

Antimicrobial Efficacy :

- This compound’s antimicrobial mechanism involves disrupting microbial membranes and inhibiting respiratory enzymes, similar to methyl 4-hydroxybenzoate . However, the acetyl group may enhance stability in acidic environments.

Crystallinity: Derivatives like methyl 4-acetoxy-3,5-dimethoxybenzoate retain monoclinic crystal systems but exhibit smaller unit cell volumes due to methoxy substitution .

Biological Activity

Methyl 4-acetoxybenzoate, also known as methyl 4-acetylbenzoate, is a benzoate ester with notable biological activities. Its structure features an acetoxy group at the para position relative to the benzoate moiety, which contributes to its pharmacological properties. This article delves into the compound's biological activity, including its antimicrobial effects, potential applications in pharmaceuticals, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 194.19 g/mol. The compound is characterized by the following structural features:

- Functional Groups : Acetoxy and methoxy groups enhance its reactivity and solubility.

- Crystallography : Studies have shown that the crystal structure exhibits specific bond lengths and angles that are crucial for its biological interactions .

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial properties. Research indicates that it can effectively inhibit the growth of various microorganisms, including bacteria and fungi.

The antimicrobial activity is primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes:

- Cell Membrane Disruption : this compound has been shown to destroy the cell membrane integrity of microorganisms, leading to cell lysis .

- Inhibition of Electron Transfer : The compound also inhibits electron transfer processes in microbial cells, affecting their respiratory enzymes .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Preservative Applications : The compound has been utilized in food and pharmaceutical industries as a preservative due to its effective inhibition of mold, yeast, and bacteria across a pH range of 1–8 .

- Comparative Studies : In comparative studies with other benzoate derivatives, this compound demonstrated superior antimicrobial efficacy against specific strains of bacteria such as E. coli and Staphylococcus aureus.

- Synergistic Effects : When combined with other preservatives, this compound exhibited synergistic effects that enhanced overall antimicrobial activity, making it a valuable component in formulations aimed at extending shelf life .

Data Table: Biological Activity Overview

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Disrupts cell membranes |

| Antifungal | Moderate | Inhibits metabolic processes |

| Preservative in food | Effective | Inhibits growth of molds and yeasts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.